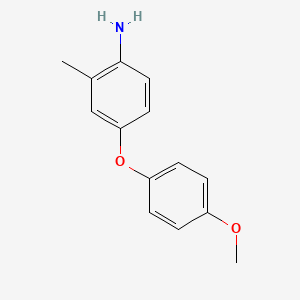

4-(4-Methoxyphenoxy)-2-methylaniline

Description

Contextual Significance of Aryloxyaniline Derivatives in Organic Synthesis

Aryloxyaniline derivatives represent a significant class of compounds in organic chemistry, primarily due to their prevalence in a wide array of biologically active molecules and functional materials. The core structure, which consists of an aniline (B41778) moiety linked to a phenyl group through an ether bond, serves as a key building block, or pharmacophore, in numerous pharmaceutical agents. The flexibility of the diaryl ether bond, combined with the synthetic versatility of the aniline functional group, allows for the creation of diverse molecular architectures with a broad range of therapeutic properties.

The synthesis of aryloxyanilines has been a subject of considerable research, with several established methods for their preparation. Among the most prominent are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation is a classical method that typically involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). thsci.com While effective, this method often requires high reaction temperatures. thsci.com

More recently, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative for the formation of carbon-nitrogen bonds. huatengsci.comscbio.cn This reaction generally offers milder conditions and a broader substrate scope, making it highly attractive for the synthesis of complex arylamines, including aryloxyanilines. huatengsci.commatrixscientific.com The continuous development of new ligands and catalytic systems for these reactions remains an active area of research, aiming to improve yields, reduce costs, and enhance the greenness of the synthetic process.

Rationale for Focused Academic Inquiry into 4-(4-Methoxyphenoxy)-2-methylaniline

While extensive, peer-reviewed academic literature focusing solely on this compound is limited, the rationale for its investigation can be inferred from the broader interest in its structural class. The specific arrangement of functional groups on the this compound molecule—namely the methoxy (B1213986), methyl, and amino groups—provides multiple sites for synthetic modification. This makes it a valuable intermediate for combinatorial chemistry, where libraries of related compounds are generated to screen for biological activity.

Academic and industrial interest in such a compound would likely stem from its potential as a precursor to more complex molecules with desirable properties. For instance, the primary amine group can be readily derivatized to form amides, sulfonamides, or imines, each with distinct chemical and physical properties. The methoxy group can potentially be demethylated to reveal a phenol, offering another point for modification. The methyl group, while less reactive, influences the steric and electronic environment of the molecule, which can be crucial for its interaction with biological targets or its performance in a material.

Therefore, focused inquiry into this compound would be driven by its potential as a versatile building block in the following areas:

Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents. The aryloxyaniline motif is present in a number of approved drugs and experimental compounds.

Agrochemicals: The development of new herbicides, fungicides, or insecticides, where this structural unit could impart necessary biological activity.

Materials Science: The synthesis of novel polymers, dyes, or other functional materials where the diaryl ether linkage and the potential for further functionalization could lead to desirable thermal or photophysical properties.

Chemical Data for this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 620989-09-5 |

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.28 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-9-13(7-8-14(10)15)17-12-5-3-11(16-2)4-6-12/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONLUXDVHBCNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Emerging Research Avenues and Future Perspectives for 4 4 Methoxyphenoxy 2 Methylaniline

Novel Synthetic Route Development and Optimization

The synthesis of 4-(4-methoxyphenoxy)-2-methylaniline, as an unsymmetrical diaryl ether, can be approached through established methods such as the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. rsc.orgorganic-chemistry.org Future research in this area will likely focus on the development of more efficient, sustainable, and cost-effective synthetic routes.

Ullmann-Type Condensation: The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). beilstein-journals.orgjsynthchem.com For the synthesis of this compound, this could involve the reaction of 4-bromo-2-methylaniline with 4-methoxyphenol (B1676288) or 4-iodoanisole with 2-methyl-4-aminophenol. Optimization of this route could involve the screening of various copper catalysts, ligands, bases, and solvents to improve yields and reduce reaction temperatures. organic-chemistry.orgnih.gov The use of inexpensive and readily available ligands is a key area for development. organic-chemistry.org

Buchwald-Hartwig C-O Cross-Coupling: This palladium-catalyzed reaction is a powerful alternative for the formation of diaryl ethers and often proceeds under milder conditions than the Ullmann reaction. organic-chemistry.orgnrochemistry.com The synthesis of this compound via this method would involve the coupling of an aryl halide (e.g., 4-bromo-2-methylaniline or an appropriately protected derivative) with 4-methoxyphenol, or 2-methyl-4-aminophenol (or a protected version) with an aryl halide like 4-bromoanisole. Future research will likely focus on the development of more active and stable palladium catalysts and ligands that can facilitate this transformation with high efficiency and broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org

A comparative overview of potential starting materials for these synthetic routes is presented in Table 1.

| Synthetic Route | Reactant 1 | Reactant 2 | Catalyst System |

| Ullmann Condensation | 4-Bromo-2-methylaniline | 4-Methoxyphenol | Copper (e.g., CuI, Cu2O) with a ligand |

| Ullmann Condensation | 2-Methyl-4-aminophenol | 4-Iodoanisole | Copper (e.g., CuI, Cu2O) with a ligand |

| Buchwald-Hartwig Coupling | 4-Bromo-2-methylaniline | 4-Methoxyphenol | Palladium (e.g., Pd(OAc)2) with a phosphine ligand |

| Buchwald-Hartwig Coupling | 2-Methyl-4-aminophenol | 4-Bromoanisole | Palladium (e.g., Pd(OAc)2) with a phosphine ligand |

Advanced Mechanistic Investigations of Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for further optimization. For the Buchwald-Hartwig reaction, the catalytic cycle is generally understood to involve oxidative addition, ligand exchange, and reductive elimination. nrochemistry.comnih.govresearchgate.net However, the precise nature of the active catalytic species and the factors influencing the rate-determining step can be complex and substrate-dependent. researchgate.net

Future mechanistic studies could employ a combination of kinetic analysis, in-situ spectroscopic techniques (such as NMR and IR), and computational modeling to elucidate the finer details of the catalytic cycle for the synthesis of this specific diaryl ether. Investigating the influence of the electronic and steric properties of the aniline (B41778) and phenol components on the reaction kinetics would provide valuable insights for catalyst and ligand design. For instance, the electron-donating amino and methoxy (B1213986) groups, as well as the steric bulk of the methyl group, could impact the rates of oxidative addition and reductive elimination. researchgate.net

Exploration of New Chemical Transformations and Derivatizations

The structure of this compound offers several reactive sites for further chemical transformations and the synthesis of novel derivatives. The primary amino group is a key functional handle for a wide range of reactions.

Derivatization of the Amino Group: The aniline moiety can undergo various derivatization reactions, including acylation, alkylation, arylation, and diazotization followed by subsequent transformations. nih.govresearchgate.net For example, acylation with various acid chlorides or anhydrides could lead to a library of amide derivatives. N-alkylation could introduce different alkyl chains, potentially modulating the compound's physical and chemical properties.

Electrophilic Aromatic Substitution: The aromatic rings of this compound are activated towards electrophilic substitution due to the presence of the electron-donating amino, methoxy, and methyl groups. Reactions such as halogenation, nitration, and Friedel-Crafts acylation could be explored to introduce additional functional groups onto the aromatic scaffold. The regioselectivity of these reactions would be an interesting aspect to investigate, as the directing effects of the existing substituents would play a crucial role.

A summary of potential derivatization reactions is provided in Table 2.

| Reaction Type | Reagent | Potential Product |

| Acylation | Acetyl chloride | N-(4-(4-methoxyphenoxy)-2-methylphenyl)acetamide |

| Alkylation | Methyl iodide | 4-(4-Methoxyphenoxy)-N,2-dimethylaniline |

| Halogenation | N-Bromosuccinimide | Bromo-substituted this compound |

| Nitration | Nitric acid/Sulfuric acid | Nitro-substituted this compound |

Computational Design and Prediction of Novel Derivatives

Computational chemistry can play a significant role in guiding the future research directions for this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, guiding the design of new synthetic transformations. nih.gov

Furthermore, computational methods can be used to design novel derivatives with specific desired properties. For example, by systematically modifying the substituents on the aromatic rings in silico, it is possible to predict how these changes will affect properties such as electronic structure, lipophilicity, and potential biological activity. nih.gov This approach can help to prioritize the synthesis of the most promising derivatives, saving time and resources in the laboratory. Molecular docking studies could also be performed to investigate the potential of these derivatives to interact with biological targets, such as enzymes or receptors.

Integration into Multidisciplinary Chemical Research Platforms

The diaryl ether motif is a "privileged scaffold" in medicinal and agricultural chemistry, appearing in a wide range of biologically active compounds. nih.govresearchgate.netacs.org Research into this compound and its derivatives could therefore be integrated into multidisciplinary research platforms.

Medicinal Chemistry: Diaryl ether derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govrsc.org The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. By exploring the chemical space around this scaffold through the derivatizations discussed in section 7.3, it may be possible to identify compounds with potent and selective biological activity.

Agrochemicals: Diaryl ethers are also important in the agrochemical industry, with some derivatives exhibiting herbicidal and insecticidal properties. nih.govacs.org The development of new derivatives of this compound could lead to the discovery of novel crop protection agents.

Materials Science: The rigid structure of the diaryl ether core can be exploited in the design of new materials. For instance, polymers incorporating this moiety may exhibit enhanced thermal stability and specific electronic properties. The amino group provides a convenient point for polymerization or for grafting onto other materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Methoxyphenoxy)-2-methylaniline, and what reaction conditions are critical for high yields?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical route involves reacting 4-methoxyphenol with 2-methyl-4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by reduction of the nitro group to an amine using Pd/C and H₂ . Key factors include maintaining anhydrous conditions, optimizing reaction time, and using stoichiometric excess of 4-methoxyphenol to drive the reaction.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine functionality.

- HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>98% recommended for biological studies).

- Mass spectrometry (ESI-MS) for molecular weight verification.

- X-ray crystallography (if crystalline) for absolute structural confirmation, as demonstrated in analogs like 4-methoxy-2-methylaniline derivatives .

Q. What solvents and conditions are optimal for solubilizing this compound in experimental settings?

- Methodology : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (≤1% DMSO final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives?

- Methodology :

- Validate assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing, MTT assays for cytotoxicity).

- Check stability : Monitor compound degradation under assay conditions (e.g., pH, temperature) via HPLC.

- Explore structure-activity relationships (SAR) : Compare activities of analogs (e.g., halogenated vs. methoxy-substituted derivatives) to identify critical functional groups .

Q. What strategies are effective for optimizing the reaction yield of this compound in scaled-up synthesis?

- Methodology :

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., oxidation of the amine group) compared to batch reactors .

- Catalyst screening : Test palladium or nickel catalysts for nitro reduction efficiency.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodology :

- Docking studies : Use software like AutoDock Vina to predict binding affinities for biological targets (e.g., kinase enzymes).

- QSAR models : Corinate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to prioritize substituents for synthesis.

- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .

Q. What experimental approaches can address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodology :

- Isotopic labeling : Use ¹⁵N-labeled amine groups to resolve overlapping peaks in crowded spectra.

- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting.

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 4-methoxy-2-methylaniline derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.